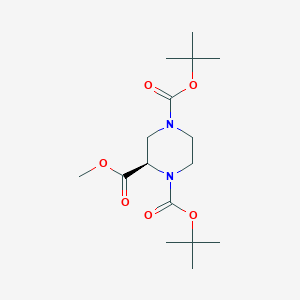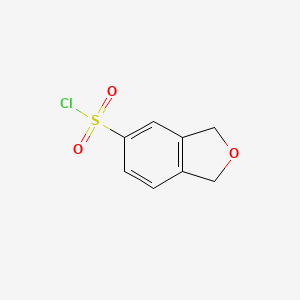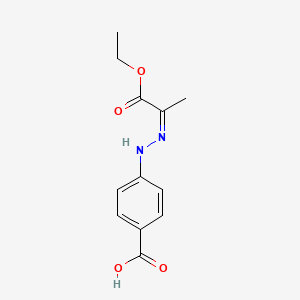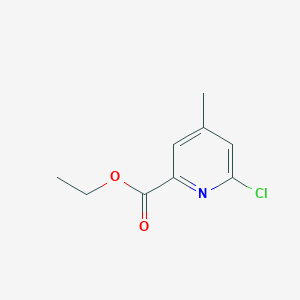
(R)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Descripción general
Descripción
(-R)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, commonly referred to as DTPMPT, is an organic compound belonging to the family of piperazines. It is a symmetric tricarboxylic acid derivative with a molecular formula of C13H24N3O6. It is a colorless solid that is soluble in water and has a melting point of 153-154 °C. DTPMPT has been studied extensively in recent years due to its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Chemical Properties and Interactions
(R)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate's chemical interactions and properties have been explored in various studies. For instance, Ivanov and Minyaev (2020) investigated the chemical properties of similar piperazine derivatives, examining their reactions with different agents like RLi and their interaction with MeI and H3O+ (Ivanov & Minyaev, 2020).
Structural Characterization and Synthesis
The structural characterization and synthesis of similar piperazine compounds have been a focus of research. Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl piperazine derivative, determining its molecular structure through X-ray diffraction and studying its intermolecular interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological evaluation of piperazine derivatives has also been explored. Kulkarni et al. (2016) synthesized N-Boc piperazine derivatives and assessed their antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).
Pharmacological Applications
Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, highlighting its potential pharmacological applications due to its novel chemistry and synthetically useful nitrogen atom (Gumireddy et al., 2021).
Mecanismo De Acción
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are widely used in a variety of applications from the synthesis of polymers to the flavoring of foods. Esters can be synthesized through a reaction known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst .
The hydrolysis of esters, either under acidic or basic conditions, results in the formation of carboxylic acids and alcohols . This reaction is reversible and is used both in the formation and breakdown of esters.
In terms of pharmacokinetics, the properties of esters can greatly influence their absorption, distribution, metabolism, and excretion (ADME) in the body. For example, the ester functional group can enhance the lipophilicity of a drug, which can improve its absorption through biological membranes. Esters are also susceptible to hydrolysis, which can lead to the premature breakdown of the drug before it reaches its target .
The action of esters can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis, with the reaction generally favoring the formation of carboxylic acids and alcohols in acidic conditions .
Propiedades
IUPAC Name |
1-O,4-O-ditert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNSGUCCNZBAAJ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722414 | |
| Record name | 1,4-Di-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |
CAS RN |
637027-24-8 | |
| Record name | 1,4-Di-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)
![2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1425244.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)
![{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1425246.png)

![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)
![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)



![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)


![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)